molecular formula C19H28N2O4 B5302135 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid

1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid

Cat. No. B5302135
M. Wt: 348.4 g/mol
InChI Key: BGSHYUHUGGOOBQ-UHFFFAOYSA-N
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Description

1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid, also known as DMXAA, is a small molecule compound that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines can lead to the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to induce fever, hypotension, and vascular leakage. These effects are thought to be related to the activation of cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid as an anti-cancer agent is its ability to activate the immune system and induce the production of cytokines, which can lead to the destruction of cancer cells. However, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been shown to have a number of side effects, including fever, hypotension, and vascular leakage. These side effects can limit its use in clinical settings.

Future Directions

There are a number of potential future directions for research on 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. One area of interest is the development of more targeted therapies that can activate the immune system without causing the side effects associated with 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. Overall, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid remains an important area of research for its potential as an anti-cancer agent.

Synthesis Methods

1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with diethylamine to form 4-(2-methylphenoxy)piperidine. This compound is then reacted with ethyl chloroacetate to form 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid.

Scientific Research Applications

1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and prostate cancer. 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of cancer cells.

properties

IUPAC Name

1-[2-(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-4-20(5-2)14-17(22)21-12-10-19(11-13-21,18(23)24)25-16-9-7-6-8-15(16)3/h6-9H,4-5,10-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSHYUHUGGOOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid

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